![molecular formula C7H9N5O B2646837 {6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine CAS No. 1332492-79-1](/img/structure/B2646837.png)
{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine” is a chemical compound with the CAS Number: 1332492-79-1 . It has a molecular weight of 179.18 . The IUPAC name for this compound is (6-methoxy- [1,2,4]triazolo [4,3-b]pyridazin-3-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N5O/c1-13-7-3-2-5-9-10-6 (4-8)12 (5)11-7/h2-3H,4,8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Heterocyclic compounds like pyridazine analogs exhibit considerable pharmaceutical importance. A study detailed the synthesis of a related compound, highlighting its structural elucidation through spectroscopic techniques and the potential for pharmaceutical applications due to the significance of such heterocycles in drug discovery. This research emphasizes the importance of detailed structural analysis, including density functional theory (DFT) calculations and Hirshfeld surface studies, for understanding the properties and potential applications of these compounds in medicinal chemistry (Sallam et al., 2021).
Antimicrobial Activities
- A new series of derivatives starting from 4-methoxyaniline was synthesized, demonstrating moderate to very good antibacterial and antifungal activities. This underscores the potential of such heterocyclic compounds in developing new antimicrobial agents, highlighting their relevance in addressing drug resistance and the need for new therapeutic options (Thomas, Adhikari, & Shetty, 2010).
Antitumor and Antiproliferative Activities
- The synthesis of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as antitubulin agents was investigated, showing moderate to potent antiproliferative activity. This study presents the compound's mechanism of action, which involves inhibiting tubulin polymerization and disrupting tubulin microtubule dynamics, suggesting significant potential in cancer therapy (Xu et al., 2016).
Antioxidant Properties
- The antioxidant abilities of newly synthesized derivatives were evaluated, with some compounds showing significant activity in both DPPH and FRAP assays. These findings indicate the potential of such compounds in developing antioxidant agents, which can be crucial in managing oxidative stress-related diseases (Shakir, Ali, & Hussain, 2017).
Mécanisme D'action
While the exact mechanism of action for “{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine” is not specified, compounds with similar structures have been used as inhibitors of receptor tyrosine kinase c-Met .
It is stored at a temperature of 28 C . The compound’s InChI key is WQYXENOQBPTBAC-UHFFFAOYSA-N .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Orientations Futures
Propriétés
IUPAC Name |
(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-13-7-3-2-5-9-10-6(4-8)12(5)11-7/h2-3H,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYXENOQBPTBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CN)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

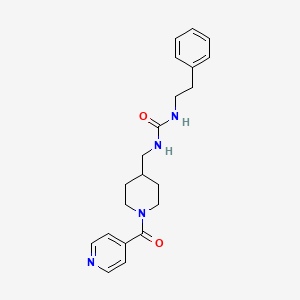
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2646758.png)
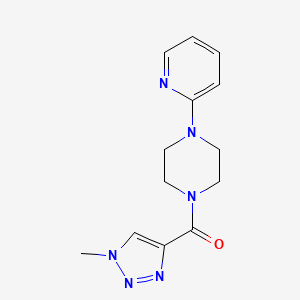
![N-benzyl-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2646760.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-oxo-5-phenylpentanamide](/img/structure/B2646761.png)

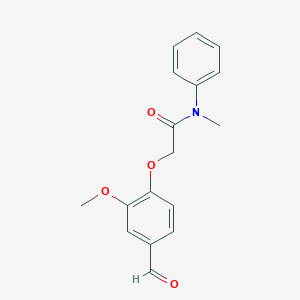
![4-{[3-(Chloromethyl)phenyl]methyl}morpholine hydrochloride](/img/structure/B2646765.png)
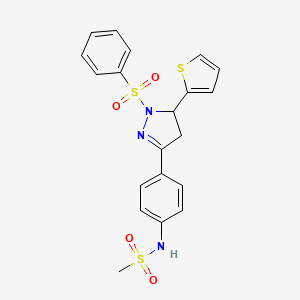
![Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2646769.png)
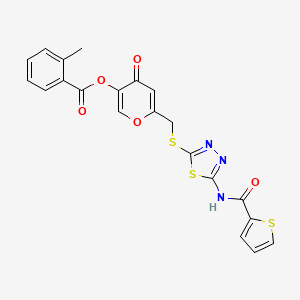
![4-fluoro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2646775.png)

